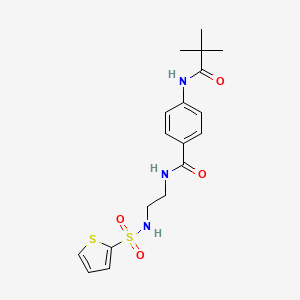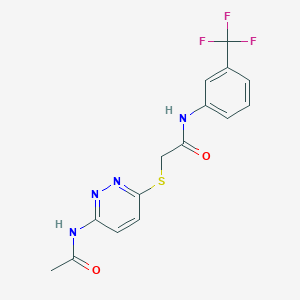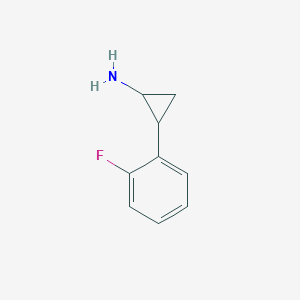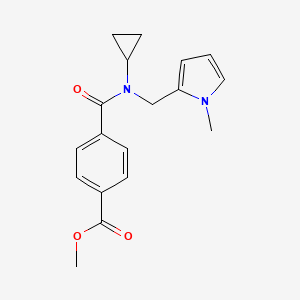
4-(cyclopropyl((1-méthyl-1H-pyrrol-2-yl)méthyl)carbamoyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 4-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)carbamoyl)benzoate, is a complex organic molecule that features a benzoate ester functional group, a cyclopropyl group, and a carbamoyl group attached to a pyrrole derivative. This structure suggests potential for interesting chemical reactivity and diverse synthetic applications.
Synthesis Analysis
The synthesis of related compounds has been explored through multicomponent reactions, which are efficient methods for constructing complex molecules. For instance, a four-component reaction involving 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols has been developed to prepare alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives . This method demonstrates the potential for creating a compound with similar structural features to our compound of interest by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been studied, revealing insights into the spatial arrangement and electronic distribution within the molecules. For example, the crystal and molecular structures of triazole derivatives have been determined, showing how the rings in the molecules are oriented and how the electron density is distributed . This information can be extrapolated to hypothesize about the molecular structure of our compound of interest, which likely exhibits significant delocalization of π-electron density due to the presence of the aromatic benzoate and pyrrole rings.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. Methyl 2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate, for instance, has been used to synthesize derivatives of pyrrole, among other heterocycles . This suggests that the pyrrole moiety in our compound of interest may also undergo reactions to form new heterocyclic structures, potentially increasing the compound's utility in synthetic chemistry.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl 4-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)carbamoyl)benzoate are not directly reported, the properties of structurally related compounds can provide some insights. For example, the solubility, melting points, and stability of the compound can be inferred from similar benzoate esters and pyrrole derivatives. The presence of the cyclopropyl group may also influence the compound's reactivity and physical properties due to the strain in the three-membered ring.
Applications De Recherche Scientifique
- Les composés contenant du pyrrole ont démontré une activité antitumorale. Les chercheurs ont exploré leur potentiel dans le traitement de la leucémie, du lymphome et de la myélofibrose .
Propriétés anticancéreuses
Autres applications potentielles
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mode of action.
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
methyl 4-[cyclopropyl-[(1-methylpyrrol-2-yl)methyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19-11-3-4-16(19)12-20(15-9-10-15)17(21)13-5-7-14(8-6-13)18(22)23-2/h3-8,11,15H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOLFRVPEDFQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

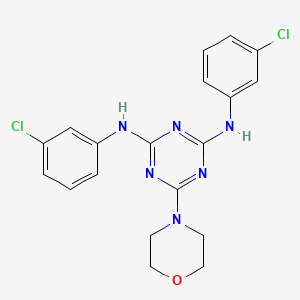
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)
methylidene]amino}benzene](/img/structure/B2515844.png)
![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)
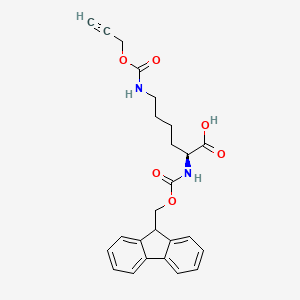
![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)
![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)
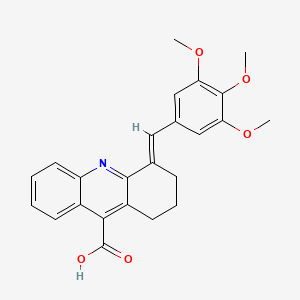
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)
